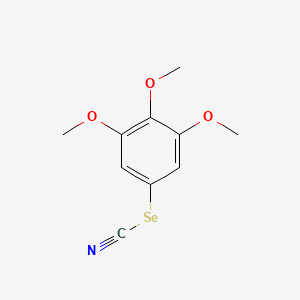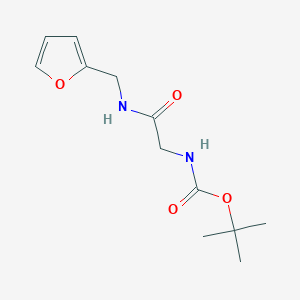
N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to a 4-fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with 4-fluoroaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an organic solvent like dichloromethane or toluene, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine.
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted anilines, while oxidation reactions may produce quinones .
Scientific Research Applications
N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular processes and pathways
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline include:
- N-(3-chloro-4-methoxybenzyl)-4-chloroaniline
- N-(3-chloro-4-methoxybenzyl)-4-bromoaniline
- N-(3-chloro-4-methoxybenzyl)-4-iodoaniline
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13ClFNO |
|---|---|
Molecular Weight |
265.71 g/mol |
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-fluoroaniline |
InChI |
InChI=1S/C14H13ClFNO/c1-18-14-7-2-10(8-13(14)15)9-17-12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3 |
InChI Key |
SXXJZUAMCWNUEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)

![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)

![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)

